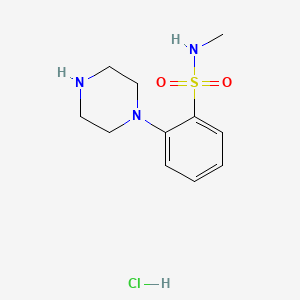
N-Methyl-2-(Piperazin-1-yl)benzol-1-sulfonamid-hydrochlorid
Übersicht
Beschreibung
“N-methyl-2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride” is a chemical compound with the CAS Number: 1251924-57-8 . It has a molecular weight of 291.8 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is “N-methyl-2-(1-piperazinyl)benzenesulfonamide hydrochloride” and its InChI code is "1S/C11H17N3O2S.ClH/c1-12-17(15,16)11-5-3-2-4-10(11)14-8-6-13-7-9-14;/h2-5,12-13H,6-9H2,1H3;1H" .Physical And Chemical Properties Analysis
“N-methyl-2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 291.8 .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
N-Methyl-2-(Piperazin-1-yl)benzol-1-sulfonamid-hydrochlorid: wurde auf sein Potenzial als antimikrobielles Mittel untersucht. Seine Struktur ermöglicht die Hemmung des Bakterien- und Pilzwachstums, wodurch es ein Kandidat für die Behandlung von Infektionen durch Stämme wie Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans und Aspergillus niger ist .
Antituberkulosemittel
Diese Verbindung wurde auch auf ihre antituberkulösen Eigenschaften untersucht. Derivate von This compound haben Aktivität gegen den Mycobacterium tuberculosis H37Rv-Stamm gezeigt, der für Tuberkulose verantwortlich ist .
Krebsforschung
Im Bereich der Onkologie wurde diese Verbindung zur Synthese von Derivaten verwendet, die Antikrebsaktivitäten aufweisen. Diese Derivate hemmen nachweislich die Zellproliferation und könnten bei der Entwicklung neuer Krebstherapien eingesetzt werden .
Neuroprotektive Anwendungen
Forschungen haben gezeigt, dass This compound und seine Derivate neuroprotektive Wirkungen haben können. Dies macht es zu einem potenziellen Therapeutikum für neurologische Erkrankungen, bei denen der Schutz der neuronalen Integrität entscheidend ist .
Antidepressiva-Synthese
Die Verbindung wurde bei der Synthese von Molekülen mit antidepressiven Eigenschaften verwendet. Sie dient als Baustein für die Herstellung von Verbindungen, die möglicherweise Depressionen und andere affektive Störungen behandeln könnten .
ENT1- und ENT2-Hemmwirkungen
Studien haben gezeigt, dass Modifikationen am Benzol-Molekülteil dieser Verbindung ihre Hemmwirkungen auf äquilibrierende Nukleosidtransporter (ENT1 und ENT2) beeinflussen können. Diese Transporter sind an der Aufnahme von Nukleosiden beteiligt, die für verschiedene zelluläre Prozesse wichtig sind .
Antioxidative Eigenschaften
Derivate von This compound wurden auf ihre antioxidativen Fähigkeiten hin untersucht. Antioxidantien sind essenziell für den Schutz von Zellen vor Schäden, die durch freie Radikale verursacht werden, und die Derivate dieser Verbindung könnten in diesem Bereich einen Beitrag leisten .
Hemmung der Pankreaslipase
Im Zusammenhang mit Stoffwechselstörungen deuten Forschungsergebnisse darauf hin, dass diese Verbindung die Pankreaslipase hemmen könnte, ein Enzym, das für die Verdauung von Fetten entscheidend ist. Diese Eigenschaft könnte für die Entwicklung von Behandlungen für Erkrankungen wie Fettleibigkeit genutzt werden .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
N-methyl-2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as carbonic anhydrase and dihydropteroate synthetase, which are crucial for metabolic processes . The nature of these interactions often involves the binding of the sulfonamide group to the active site of the enzyme, thereby inhibiting its activity and affecting the overall biochemical pathway.
Cellular Effects
N-methyl-2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to induce apoptosis in certain cancer cell lines by disrupting mitochondrial membrane potential and increasing reactive oxygen species (ROS) levels . Additionally, it can modulate cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and cellular responses.
Molecular Mechanism
The molecular mechanism of action of N-methyl-2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride involves its binding interactions with specific biomolecules. The sulfonamide group of the compound binds to the active site of target enzymes, leading to enzyme inhibition. This inhibition can result in the disruption of metabolic pathways and changes in gene expression . Furthermore, the compound’s interaction with cellular receptors can activate or inhibit signaling pathways, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-methyl-2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under standard storage conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of N-methyl-2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and modulation of cellular pathways. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization for safe and effective use.
Metabolic Pathways
N-methyl-2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A, which facilitates its biotransformation into active or inactive metabolites . This metabolic process can influence the compound’s efficacy and toxicity, depending on the levels of metabolites produced.
Transport and Distribution
The transport and distribution of N-methyl-2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier (SLC) transporters, facilitating its accumulation in target tissues . Additionally, binding proteins in the bloodstream can influence the compound’s distribution and bioavailability.
Subcellular Localization
N-methyl-2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride exhibits specific subcellular localization, which can affect its activity and function. The compound is often localized in the cytoplasm and mitochondria, where it interacts with target enzymes and disrupts cellular processes . Post-translational modifications, such as phosphorylation, can also influence the compound’s localization and activity within different cellular compartments.
Eigenschaften
IUPAC Name |
N-methyl-2-piperazin-1-ylbenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S.ClH/c1-12-17(15,16)11-5-3-2-4-10(11)14-8-6-13-7-9-14;/h2-5,12-13H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAYQODILAAFNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC=C1N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



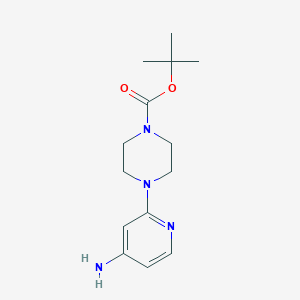
![4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1454381.png)
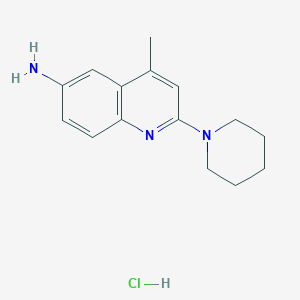
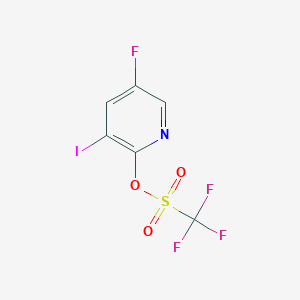
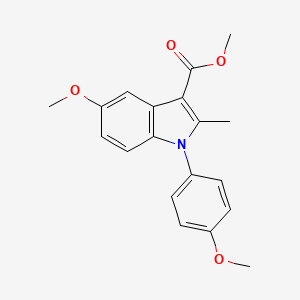
![8-Bromoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1454389.png)
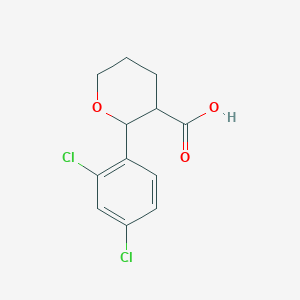
![[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1454391.png)
![3-cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1454392.png)

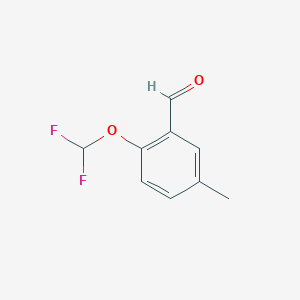
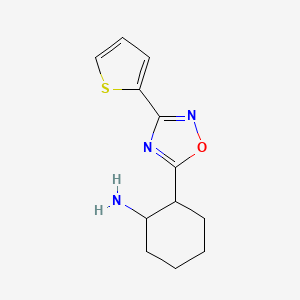
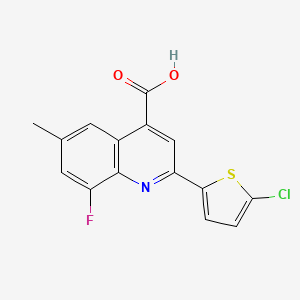
![4-Nitro-3-[(oxolan-3-yl)oxy]benzoic acid](/img/structure/B1454398.png)